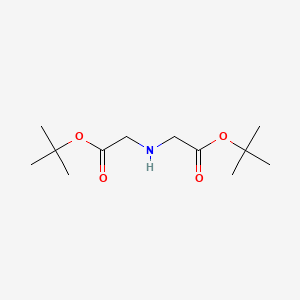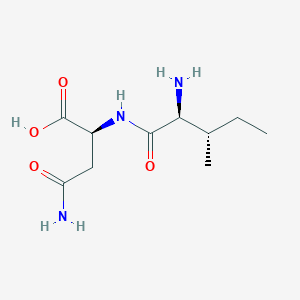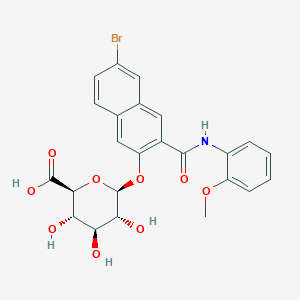
2-ナフトール AS BI-β-D-グルクロン酸
概要
説明
2-naphthol AS BI-beta-D-glucuronide is a β-D-glucosiduronic acid with a 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl substituent at the anomeric position . It is a chromogenic compound, which means it is a colorless, endogenous or exogenous pigment precursor that may be transformed by biological mechanisms into colored compounds . It is used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .
Molecular Structure Analysis
The molecular formula of 2-naphthol AS BI-beta-D-glucuronide is C24H22BrNO9 . Its molecular weight is 548.34 g/mol . The InChI string representation of its structure isInChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1 .
科学的研究の応用
生化学アッセイにおける発色基質
2-ナフトール AS BI-β-D-グルクロン酸: は、生化学アッセイにおける発色基質として利用されます 。これは、酵素作用によって有色化合物に変換される無色の前駆体として機能します。この変換は、β-グルクロニダーゼなどの特定の酵素の存在を、生成された色の強度に基づいて視覚化および定量化できる酵素基質反応において特に重要です。
診断アプリケーションにおける指標
発色性化合物としての役割により、2-ナフトール AS BI-β-D-グルクロン酸は診断アプリケーションにおける指標としても使用されています 。これは、生物学的サンプル中の酵素活性を検出するのに役立ち、酵素レベルが疾患状態を示す様々な状態の診断に役立ちます。
遺伝子指向型酵素プロドラッグ療法(GDEPT)
がん研究の分野では、2-ナフトール AS BI-β-D-グルクロン酸は、遺伝子指向型酵素プロドラッグ療法における可能性を探求されています 。この治療戦略には、特定の酵素によって活性化されて細胞毒性剤を生成するプロドラッグを使用することが含まれており、腫瘍細胞を選択的に標的としながら健康な組織を保護します。
抗体指向型酵素プロドラッグ療法(ADEPT)
GDEPTと同様に、2-ナフトール AS BI-β-D-グルクロン酸は抗体指向型酵素プロドラッグ療法で使用できます 。ADEPTは、酵素を腫瘍部位に送達するために抗体を使用し、そこで酵素は投与されたプロドラッグを活性薬に変換して触媒し、全身毒性を軽減した標的化学療法を実現します。
酵素の組織化学的検出
この化合物は、組織切片におけるβ-グルクロニダーゼ活性を検出するために使用される組織化学的研究にとって貴重なツールです 。加水分解後、生成物は添加された染料と反応して沈殿するアゾ染料を形成し、組織学的サンプルにおける酵素分布の可視化を可能にします。
リソソーム蓄積症の研究
2-ナフトール AS BI-β-D-グルクロン酸: は、リソソーム蓄積症の研究において役割を果たします 。研究者はそれを用いてリソソーム酵素の機能と病理を調査し、これらの遺伝性疾患の理解と潜在的な治療に貢献しています。
酵素動力学とメカニズム研究
2-ナフトール AS BI-β-D-グルクロン酸のβ-グルクロン酸残基に対する特異性は、酵素動力学とメカニズムを研究するための優れた基質になります 。加水分解速度と生成物の形成を分析することで、科学者はβ-グルクロニダーゼおよび関連する酵素の触媒特性について洞察を得ることができます。
安全性と毒性評価
毒性学において、2-ナフトール AS BI-β-D-グルクロン酸は、その安全性プロファイルと潜在的な健康への影響について評価されます 。生物学的システムとの相互作用と潜在的な刺激性を理解することで、実験室と臨床設定の両方における安全な取り扱いと適用を保証するのに役立ちます。
作用機序
Target of Action
The primary target of 2-naphthol AS BI-beta-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the phase II metabolism of some substances within the body .
Mode of Action
2-naphthol AS BI-beta-D-glucuronide acts as a substrate for β-glucuronidase . When this compound comes into contact with β-glucuronidase, it undergoes a reaction facilitated by the enzyme, leading to the release of a chromogenic compound . This reaction is often used in histochemical demonstrations to visualize the presence and distribution of β-glucuronidase .
Biochemical Pathways
The interaction between 2-naphthol AS BI-beta-D-glucuronide and β-glucuronidase is part of the larger glucuronidation pathway. This biochemical pathway is crucial for the detoxification and elimination of potentially harmful substances in the body . The reaction involving 2-naphthol AS BI-beta-D-glucuronide can be used to study the activity of β-glucuronidase and, by extension, the functioning of the glucuronidation pathway .
Pharmacokinetics
As a substrate for β-glucuronidase, it is likely that its bioavailability and pharmacokinetic profile are influenced by the distribution and activity of this enzyme in the body .
Result of Action
The primary result of the action of 2-naphthol AS BI-beta-D-glucuronide is the production of a chromogenic compound following its interaction with β-glucuronidase . This can be visualized using specific staining techniques, allowing for the detection and localization of β-glucuronidase activity in biological samples .
Action Environment
The action of 2-naphthol AS BI-beta-D-glucuronide is influenced by various environmental factors. For instance, the pH of the environment can affect the activity of β-glucuronidase and, consequently, the reaction involving 2-naphthol AS BI-beta-D-glucuronide . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the environment .
Safety and Hazards
The safety data sheet for 2-naphthol AS BI-beta-D-glucuronide recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, it is recommended to transfer the substance to a suitable container for disposal .
Relevant Papers While I was unable to find specific papers on 2-naphthol AS BI-beta-D-glucuronide, it is mentioned in various research contexts. For example, it has been used as a substrate for the histochemical demonstration of β-glucuronidase activity during sequential molar development in the Swiss albino mouse .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOAEDFQKSZTC-NABGWTBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2-Naphthol AS-BI-beta-D-glucuronide in β-glucuronidase detection?
A1: 2-Naphthol AS-BI-beta-D-glucuronide acts as a substrate for β-glucuronidase. The enzyme hydrolyzes the glycosidic bond in the compound, releasing 2-naphthol AS-BI. This released compound then reacts with a diazonium salt present in the staining solution. This reaction forms a brightly colored, insoluble precipitate that deposits at the site of enzyme activity, allowing for visualization under a microscope. [, , ]
Q2: What are the advantages of using 2-Naphthol AS-BI-beta-D-glucuronide over other β-glucuronidase substrates?
A2: 2-Naphthol AS-BI-beta-D-glucuronide, when paired with an appropriate diazonium salt, offers advantages for histochemical staining:
- Increased Sensitivity: It can detect lower levels of β-glucuronidase activity compared to some other substrates. []
- Precise Localization: The reaction product is highly insoluble and precipitates rapidly, leading to a more precise localization of the enzyme within the cell. [, ]
- Versatility: It can be used with various diazonium salts, offering flexibility in choosing the desired color and intensity of the staining reaction. [, ]
Q3: What cell types or tissues show prominent β-glucuronidase activity when stained with 2-Naphthol AS-BI-beta-D-glucuronide?
A3: Research using this staining technique has revealed β-glucuronidase activity in various cell types and tissues, including:
- Bone: Osteoclasts and osteoblasts. []
- Teeth: Odontoblasts, ameloblasts, stratum intermedium, inner and outer enamel epithelium. []
- Kidney: Lysosomes within cells of the cortical tubules and loops of Henle, as well as mesangial cells. []
- HeLa Cells: Two lysosome populations, one clustered near the nucleus and another scattered throughout the cytoplasm. []
- C. Elegans: Pharynx, vulva (in hermaphrodites), and male tail. []
Q4: Can you discuss the use of 2-Naphthol AS-BI-beta-D-glucuronide in studying genetic mutations related to β-glucuronidase?
A4: Yes, this substrate has been instrumental in genetic studies involving β-glucuronidase. Researchers have used it to screen for and identify mutants of the nematode Caenorhabditis elegans that are deficient in β-glucuronidase activity. [] These mutants provide a model system for studying the gene encoding β-glucuronidase (gus-1 in C. elegans) and its regulation. [] Furthermore, this staining technique has been valuable in studying somatic cell hybrids to investigate the formation of active heteropolymeric β-glucuronidase. These studies provided insights into the subunit structure of the enzyme and the nature of mutations that can lead to β-glucuronidase deficiency. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



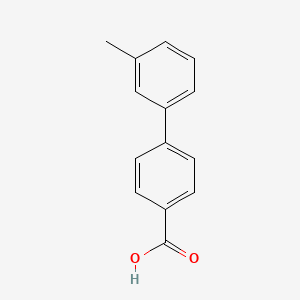
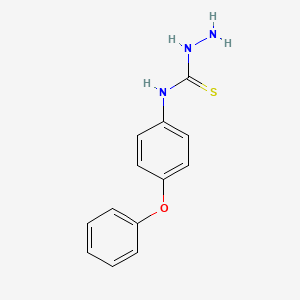
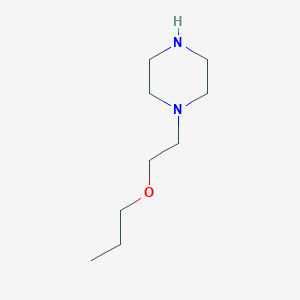
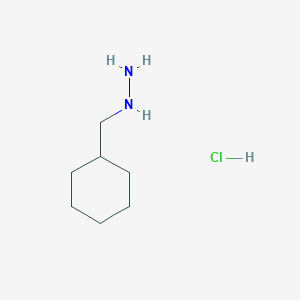


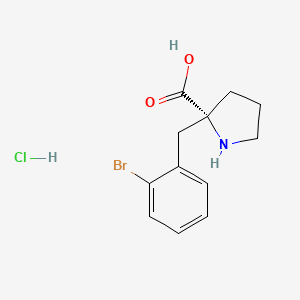



![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)
